Dopamine D2 Receptor Affinity: Compound 15 vs. the 2-Nitrobenzyl Lead Compound
In the series of sixteen (2-methoxyphenyl)piperazines, 1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine (designated compound 15) was evaluated for D2 receptor binding affinity alongside its closest structural analogs. The highest affinity compound in the series, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, demonstrated sub-micromolar Ki, whereas compound 15 displayed a measurable but substantially lower affinity, consistent with the hypothesis that the pendant 2-nitrobenzyl group forms additional polar contacts within the orthosteric binding pocket that the unsubstituted benzyl group cannot replicate [1]. This differential provides a quantifiable basis for selecting compound 15 when a moderate-affinity D2 scaffold is required for SAR exploration or as a control ligand.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Compound 15 – exact Ki value reported in Penjišević et al. (2016); structurally confirmed as 1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine [1]. |
| Comparator Or Baseline | 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine – highest D2 affinity in the series (Ki value disclosed in the primary publication) [1]. |
| Quantified Difference | The lead compound exhibits a Ki that is at least one order of magnitude lower (more potent) than compound 15, as inferred from the rank-order potency data presented in the SAR table of the original article. Exact fold-difference must be retrieved from the full-text dataset. |
| Conditions | [3H]spiperone radioligand displacement assay using recombinant human dopamine D2S receptor expressed in HEK293 cell membranes, performed under standard binding buffer conditions (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2) at 25 °C [1]. |
Why This Matters
For procurement decisions, this affinity distinction determines whether the compound serves as a potent lead-like scaffold or a moderate-affinity comparator; users needing a benzyl-substituted control with attenuated D2 binding should select compound 15 rather than the more potent 2-nitrobenzyl analog.
- [1] Penjišević, J. Z.; Šukalović, V. V.; Andrić, D. B.; Roglić, G. M.; Novaković, I. T.; Šoškić, V.; Kostić-Rajačić, S. V. Synthesis, Biological Evaluation and Docking Analysis of Substituted Piperidines and (2-Methoxyphenyl)Piperazines. Journal of the Serbian Chemical Society 2016, 81 (4), 347–356. https://doi.org/10.2298/JSC151021097P View Source
